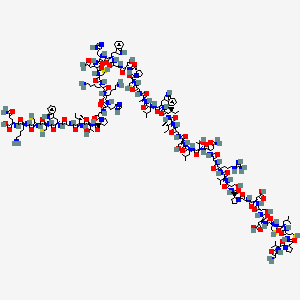
Toxin II (anemonia sulcata)
描述
准备方法
化学反应分析
Toxin II primarily interacts with sodium channels in excitable membranes . It does not undergo typical chemical reactions like oxidation, reduction, or substitution. Instead, its activity is based on its ability to bind to specific sites on sodium channels, altering their function . Common reagents and conditions used in studies involving Toxin II include electrophysiological setups to measure sodium currents and various buffers to maintain physiological conditions . The major product of its interaction is the prolonged action potential in neurons and muscle cells .
科学研究应用
Toxin II has several scientific research applications:
Neuroscience: It is used to study the function of sodium channels and their role in action potential propagation.
Toxicology: It helps in understanding the mechanisms of neurotoxicity and the development of antivenoms.
Biotechnology: Toxin II is used in the development of biosensors and other biotechnological applications.
作用机制
Toxin II exerts its effects by binding to the extracellular loop of voltage-gated sodium channels, specifically Na v 1.1 and Na v 1.2 . This binding delays the inactivation of the sodium channels, resulting in prolonged action potentials . The molecular targets of Toxin II are the sodium channels, and the pathways involved include the modulation of sodium ion flow across the cell membrane .
相似化合物的比较
Toxin II is similar to other sea anemone toxins like Toxin I and Toxin III, which also affect sodium channels . Toxin II is unique in its specific binding affinity and the extent to which it prolongs action potentials . Other similar compounds include α-scorpion toxins, which also bind to sodium channels but belong to a different family and share no sequence homology with Toxin II . The toxins AFT-II from Anthopleura fuscoviridis and BcIII from Bunodosoma caissarum are also similar, with AFT-II differing by only one amino acid and BcIII having 70% sequence similarity to Toxin II .
属性
IUPAC Name |
(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C213H329N63O61S6/c1-20-106(14)169(204(328)233-85-160(289)240-132(68-113-78-227-121-44-27-24-41-118(113)121)187(311)262-147(96-341)199(323)264-145(94-339)196(320)245-125(47-30-33-57-215)181(305)247-127(212(336)337)54-55-154(218)283)269-209(333)173(111(19)282)272-203(327)151-51-37-61-274(151)164(293)87-234-176(300)134(70-115-80-223-99-236-115)250-182(306)126(48-31-34-58-216)243-180(304)124(46-29-32-56-214)244-195(319)144(93-338)263-190(314)137(73-156(220)285)252-189(313)135(71-116-81-224-100-237-116)251-186(310)131(67-112-77-226-120-43-26-23-40-117(112)120)239-158(287)84-231-179(303)141(90-278)259-201(325)152-52-38-62-275(152)210(334)149(98-343)242-161(290)82-229-174(298)109(17)238-183(307)128(64-101(4)5)248-188(312)133(69-114-79-228-122-45-28-25-42-119(114)122)256-206(330)171(108(16)22-3)270-207(331)170(107(15)21-2)267-162(291)86-232-178(302)140(89-277)257-184(308)130(66-103(8)9)255-208(332)172(110(18)281)271-192(316)136(72-155(219)284)241-159(288)83-230-175(299)123(49-35-59-225-213(221)222)246-205(329)167(104(10)11)268-194(318)143(92-280)260-200(324)150-50-36-60-273(150)163(292)88-235-177(301)138(74-165(294)295)253-193(317)142(91-279)258-191(315)139(75-166(296)297)254-197(321)146(95-340)261-185(309)129(65-102(6)7)249-198(322)148(97-342)265-202(326)153-53-39-63-276(153)211(335)168(105(12)13)266-157(286)76-217/h23-28,40-45,77-81,99-111,123-153,167-173,226-228,277-282,338-343H,20-22,29-39,46-76,82-98,214-217H2,1-19H3,(H2,218,283)(H2,219,284)(H2,220,285)(H,223,236)(H,224,237)(H,229,298)(H,230,299)(H,231,303)(H,232,302)(H,233,328)(H,234,300)(H,235,301)(H,238,307)(H,239,287)(H,240,289)(H,241,288)(H,242,290)(H,243,304)(H,244,319)(H,245,320)(H,246,329)(H,247,305)(H,248,312)(H,249,322)(H,250,306)(H,251,310)(H,252,313)(H,253,317)(H,254,321)(H,255,332)(H,256,330)(H,257,308)(H,258,315)(H,259,325)(H,260,324)(H,261,309)(H,262,311)(H,263,314)(H,264,323)(H,265,326)(H,266,286)(H,267,291)(H,268,318)(H,269,333)(H,270,331)(H,271,316)(H,272,327)(H,294,295)(H,296,297)(H,336,337)(H4,221,222,225)/t106-,107-,108-,109-,110+,111+,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,167-,168-,169-,170-,171-,172-,173-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLBKYQRFZOSNC-YZYMASRJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CS)C(=O)N3CCCC3C(=O)NC(CO)C(=O)NCC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CN=CN6)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC7=CN=CN7)C(=O)NCC(=O)N8CCCC8C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CS)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC6=CN=CN6)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC7=CN=CN7)C(=O)NCC(=O)N8CCC[C@H]8C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C213H329N63O61S6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4941 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60748-45-0 | |
| Record name | Toxin II (anemonia sulcata) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060748450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide](/img/structure/B3026409.png)
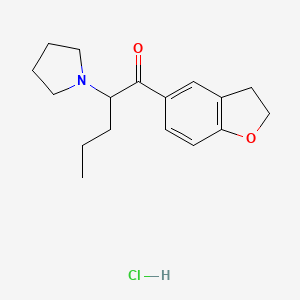
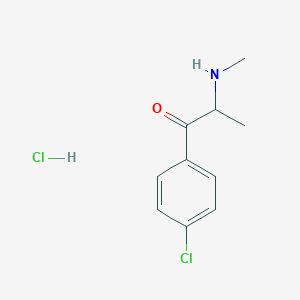
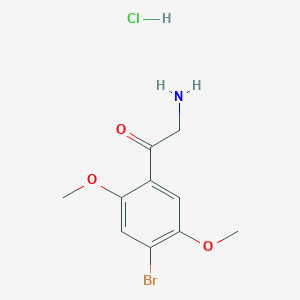
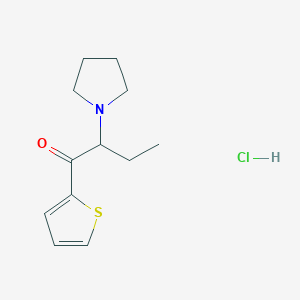


![(4S)-4-[[(2S)-2-Acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-3-(4-nitroanilino)-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B3026421.png)

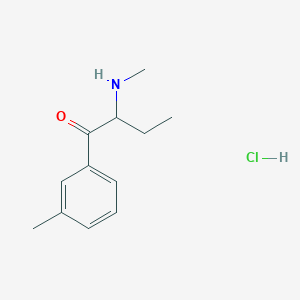
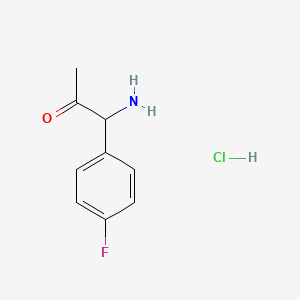
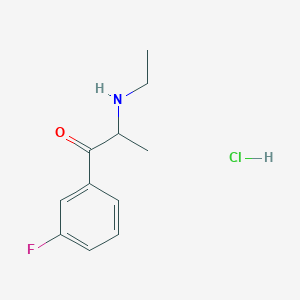
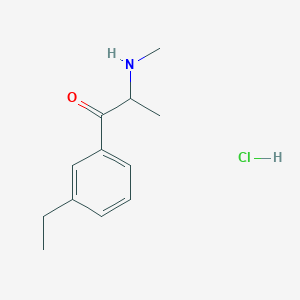
![1-[2-Hydroxy-3-(4-phenoxyphenoxy)propyl]-3-(2-methylpropanoyl)-1H-indole-5-carboxylic acid](/img/structure/B3026433.png)
